molecular formula C15H16N6O2 B2390626 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797270-28-0

2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2390626
CAS RN: 1797270-28-0
M. Wt: 312.333
InChI Key: CXWMETXWSFWUMY-UHFFFAOYSA-N
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Description

The compound “2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, triazoles can generally be synthesized through a [3+2] cycloaddition, a type of reaction that combines a three-atom component with a two-atom component . One common method for synthesizing 1,2,3-triazoles involves the use of copper(I) catalysis .

Mechanism of Action

Target of Action

It is known that 1h-1,2,3-triazole derivatives can interact with various biological targets

Mode of Action

The exact mode of action of this compound is currently unknown. 1h-1,2,3-triazole is known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It has been suggested that triazole derivatives can interact with β-tubulin via h-bonding with numerous amino acids . This interaction could potentially affect microtubule dynamics and disrupt cellular processes.

Result of Action

Some triazole derivatives have shown promising antibacterial and antifungal activities . This suggests that the compound might have similar effects, but further studies are needed to confirm this.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile in lab experiments is its specificity. This compound has a high affinity for certain receptors in the brain, which allows researchers to selectively modulate their activity. This specificity can be useful for studying the function of specific brain regions and circuits. However, one limitation of this compound is its potential toxicity. High doses of this compound can be toxic to neurons, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile. One area of interest is in the development of new compounds that are more specific and less toxic than the current compound. Another area of interest is in the study of the long-term effects of this compound on brain function and behavior. Finally, researchers are also interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in a variety of scientific research applications. Its specificity and ability to modulate the activity of certain receptors in the brain make it a valuable tool for studying the brain and its function. However, its potential toxicity and limitations in certain experiments must be carefully considered. Future research on this compound will likely focus on developing new compounds with improved specificity and exploring its potential therapeutic applications.

Synthesis Methods

The synthesis method for 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves several steps. The first step is the synthesis of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ol, which is then reacted with 2-chloronicotinonitrile to produce the final compound. This synthesis method has been optimized over time to increase the yield and purity of the final product.

Scientific Research Applications

2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where this compound has been shown to modulate the activity of certain receptors in the brain. This modulation can lead to changes in behavior and cognitive function, making this compound a valuable tool for studying the brain.

properties

IUPAC Name

2-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-20-10-13(18-19-20)15(22)21-7-4-12(5-8-21)23-14-11(9-16)3-2-6-17-14/h2-3,6,10,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWMETXWSFWUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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